AGK-2 hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

AGK-2 hydrochloride is a potent and selective inhibitor of sirtuin 2 (SIRT2), a member of the sirtuin family of proteins that are involved in various cellular processes including stress resistance, metabolism, differentiation, and aging . This compound has gained significant attention in scientific research due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Parkinson’s disease .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of AGK-2 hydrochloride involves several steps, starting with the preparation of the core structure, followed by functional group modifications. One common synthetic route includes the following steps:

Formation of the core structure: The initial step involves the formation of a quinoline derivative through a series of condensation reactions.

Functional group modifications:

Final product formation: The final step involves the formation of the hydrochloride salt by reacting the intermediate compound with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts.

Análisis De Reacciones Químicas

Types of Reactions: AGK-2 hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.

Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to introduce different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

Neurodegenerative Diseases

AGK-2 hydrochloride has shown potential in protecting dopaminergic neurons from alpha-synuclein-mediated toxicity, particularly relevant in Parkinson's disease models.

Case Study :

- Experimental Methods : Neuronal cultures or animal models treated with this compound.

- Results : Significant neuroprotection observed, suggesting therapeutic potential for neurodegenerative disorders .

Cancer Research

The compound displays antiproliferative effects in various cancer cell lines, including cancer stem cells.

Application Summary :

- Breast Cancer : Decreases aldehyde dehydrogenase (ALDH1)+ cancer stem cells.

- Glioblastoma Multiforme : Exhibits antiproliferative activity against glioblastoma cancer stem cells.

Data Table: Antiproliferative Effects of this compound

| Cancer Type | Effect Observed | Methodology |

|---|---|---|

| Breast Cancer | Reduced ALDH1+ stem cells | Flow cytometry, Western blotting |

| Glioblastoma Multiforme | Antiproliferative activity | Cell viability assays |

Immunology

This compound is utilized to study the activation of the NLRP3 inflammasome, crucial for immune response and inflammation.

Case Study :

- Experimental Methods : Mouse bone marrow-derived macrophages treated with this compound.

- Results : Activation of the NLRP3 inflammasome was observed, indicating its role in immune modulation .

Alzheimer's Disease

Research indicates that AGK-2 can influence reactive gliosis and modulate immune cell behavior in models of Alzheimer's disease.

Application Summary :

- Experimental Methods : Primary rat astrocytes treated with this compound.

- Results : Significant inhibition of astrocyte activation and inflammatory markers induced by beta-amyloid .

Aging Research

This compound is being investigated for its effects on cellular aging processes and potential applications in regenerative medicine.

Data Table: Effects on Aging

| Research Focus | Findings | Experimental Approach |

|---|---|---|

| Cellular Aging | Potential to reverse aging processes | In vitro studies on cell cultures |

| Cell Cycle Progression | Influences transition between cell cycle stages | Flow cytometry analysis |

Mecanismo De Acción

AGK-2 hydrochloride exerts its effects by selectively inhibiting sirtuin 2. The inhibition of sirtuin 2 leads to increased acetylation of its substrates, which in turn affects various cellular processes. The compound has been shown to protect neurons by reducing the toxicity of alpha-synuclein, a protein implicated in Parkinson’s disease . The molecular targets and pathways involved include the modulation of acetylated tubulin and the rescue of dopaminergic neurons .

Comparación Con Compuestos Similares

Sirtinol: Another sirtuin inhibitor but less selective compared to AGK-2 hydrochloride.

EX-527: A selective inhibitor of sirtuin 1, used for studying the role of sirtuin 1 in cellular processes.

Tenovin-6: A dual inhibitor of sirtuin 1 and sirtuin 2, with broader effects on cellular processes.

Uniqueness of this compound: this compound is unique due to its high selectivity for sirtuin 2, making it a valuable tool for studying the specific role of sirtuin 2 in various biological processes. Its ability to protect neurons from alpha-synuclein toxicity further highlights its potential therapeutic applications in neurodegenerative diseases .

Actividad Biológica

AGK-2 hydrochloride, also known as N-5-quinolinyl-2-propenamide, is a novel compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer immunotherapy. Research has highlighted its role in modulating immune responses and its effects on tumor growth, especially in hepatocellular carcinoma (HCC).

AGK-2 functions primarily through the inhibition of SIRT2, a deacetylase enzyme involved in various cellular processes, including metabolism and gene expression. By inhibiting SIRT2, AGK-2 promotes the acetylation and subsequent degradation of fibrinogen-like protein 1 (FGL1), an immune checkpoint ligand that inhibits T cell activity.

Key Findings:

- T Cell Activation : AGK-2 enhances T cell activation and cytotoxic T lymphocyte (CTL) activity against HCC cells in vitro. This effect was demonstrated through coculture experiments where Jurkat T cells showed increased activation markers when exposed to HCC cells pretreated with AGK-2 .

- Tumor Growth Suppression : In vivo studies using syngeneic mouse models indicated that AGK-2 treatment, especially in combination with PD-L1 blockade, significantly suppressed tumor growth and improved survival rates compared to control groups .

Table 1: Summary of Biological Effects of this compound

Case Study 1: Hepatocellular Carcinoma (HCC)

In a study focused on HCC, researchers treated tumor-bearing mice with AGK-2 and observed a notable decrease in tumor volume. The study demonstrated that AGK-2 not only reduced FGL1 levels but also enhanced the efficacy of anti-PD-L1 antibodies, leading to improved overall survival rates among treated mice .

Case Study 2: Non-Small Cell Lung Cancer (NSCLC)

Another investigation involving human tumor-infiltrating lymphocytes (TILs) from NSCLC patients revealed that treatment with AGK-2 resulted in increased metabolic activity within T cells, characterized by enhanced aerobic glycolysis and elevated production of the cytokine IFN-γ. This suggests that AGK-2 may improve the functional capacity of TILs in the tumor microenvironment .

Research Findings

Recent studies have elucidated several critical aspects of AGK-2's biological activity:

- Acetylation Mechanism : Inhibition of SIRT2 by AGK-2 leads to increased acetylation of various proteins involved in metabolic pathways, enhancing their activities and promoting T cell function .

- Immune Checkpoint Modulation : The dual targeting of FGL1 and PD-L1 by AGK-2 enhances the immune response against tumors, suggesting its potential as a combination therapy agent in cancer treatment .

- Potential for Age-related Diseases : Beyond cancer therapy, AGK-2 is being investigated for its implications in age-related diseases due to its effects on cellular metabolism and stress responses.

Propiedades

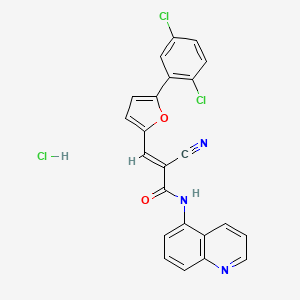

IUPAC Name |

(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13Cl2N3O2.ClH/c24-15-6-8-19(25)18(12-15)22-9-7-16(30-22)11-14(13-26)23(29)28-21-5-1-4-20-17(21)3-2-10-27-20;/h1-12H,(H,28,29);1H/b14-11+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHORANLPOZDNF-JHGYPSGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14Cl3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.